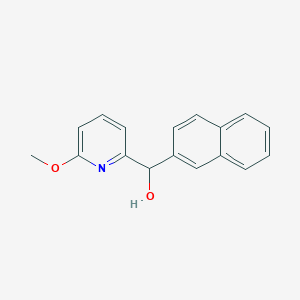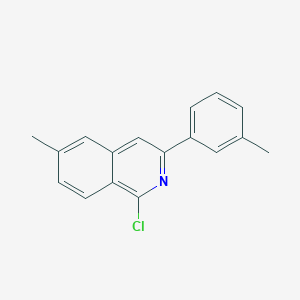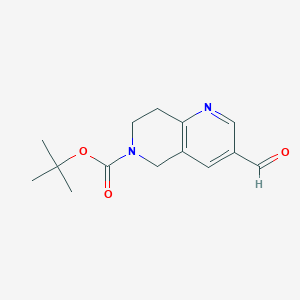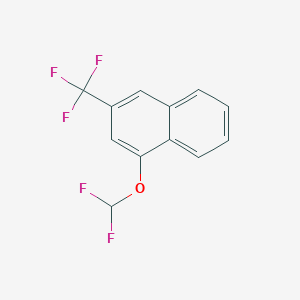
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol is an organic compound with the molecular formula C17H15NO2 It is characterized by the presence of a methanol group attached to a naphthalene ring and a methoxypyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol typically involves the reaction of 6-methoxy-2-pyridinecarbaldehyde with a naphthalene derivative under specific conditions. One common method involves dissolving 7-methoxy-1-tetralone and 6-methoxy-2-pyridinecarbaldehyde in methanol, followed by the addition of an aqueous sodium hydroxide solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar in structure but contains an amine group instead of a methanol group.
(6-Methoxypyridin-2-yl)methanol: Lacks the naphthalene ring, making it less complex.
Uniqueness
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol is unique due to the combination of the naphthalene and methoxypyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(6-methoxypyridin-2-yl)-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C17H15NO2/c1-20-16-8-4-7-15(18-16)17(19)14-10-9-12-5-2-3-6-13(12)11-14/h2-11,17,19H,1H3 |
InChI Key |
HKPIIWYGRUNANV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C(C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)



![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)



![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)


![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
